1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-
Overview
Description
1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl- is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may potentially influence pathways involving enzymes and receptors that interact with similar structures .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its mechanism of action and pharmacokinetics, it’s difficult to predict how these factors might impact its function .
Biological Activity
The compound 1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl- (CID: 67220627) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a dioxane ring and a methoxyphenyl group , which contribute to its unique properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with inflammation and cancer progression.
- Receptor Modulation : It could bind to certain receptors, altering their activity and leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to 1,3-Dioxane derivatives exhibit significant anticancer properties. For instance, the presence of the pyrazole moiety is known to enhance cytotoxicity against various cancer cell lines. In vitro assays have shown that derivatives with similar structures can have IC50 values below 20 µM against human cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain dioxane derivatives demonstrate antifungal activity against Fusarium oxysporum , with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 30 µg/mL . The presence of methoxy and other electron-donating groups in the phenyl ring enhances this activity.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and testing of various dioxane derivatives against cancer cell lines. The results showed that modifications in the substituents significantly affected their potency. For example, compounds with a methoxy group exhibited enhanced activity compared to their unsubstituted analogs .
Study on Antimicrobial Efficacy
In another investigation focused on antifungal activity, a series of dioxane derivatives were synthesized and tested against multiple fungal strains. The study found that compounds with specific substituents demonstrated higher efficacy than standard antifungal agents like miconazole .
Table 1: Summary of Biological Activities
Activity Type | Assay Type | Results (IC50/MIC) |
---|---|---|
Anticancer | Human cancer cell lines | IC50 < 20 µM |
Antifungal | Fusarium oxysporum | MIC = 6.25 - 30 µg/mL |
Enzyme Inhibition | Various metabolic enzymes | Inhibition observed |
Table 2: Structure-Activity Relationship (SAR)
Compound Structure | Activity | Notes |
---|---|---|
Dioxane derivative with methoxy group | Enhanced anticancer activity | Electron-donating effect |
Substituted pyrazole derivatives | Significant cytotoxicity | Structural modifications matter |
Dioxane with halogen substituents | Varied antifungal activity | Halogens can reduce efficacy |
Properties
IUPAC Name |
5-[[[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-18(2)25-16(22)14(17(23)26-18)10-19-15-8-9-20-21(15)11-12-4-6-13(24-3)7-5-12/h4-10,19H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSTNKBKYTZFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=NN2CC3=CC=C(C=C3)OC)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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